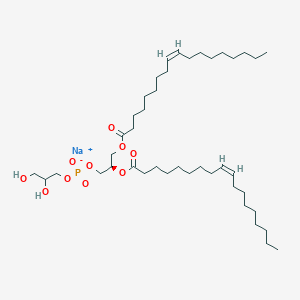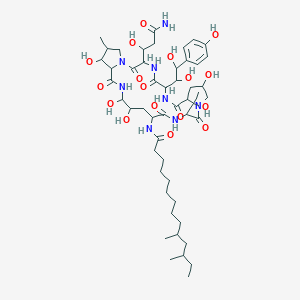
Phenyltrope
Übersicht
Beschreibung
Phenyltropanes (PTs), including Phenyltrope, were originally developed to reduce cocaine addiction and dependency . These compounds act as inhibitors of the plasmalemmal monoamine reuptake transporters . The research into cocaine analogues has garnered interest to treat addiction .
Synthesis Analysis
The phenyltropane compounds were initially discovered by R. Clarke et al. during research to try and dissociate the stimulant properties of cocaine from its abuse and dependence liability . The first simple phenyltropanes to be made were shown to be active in behavioral assays only for the ββ-isomers .Wissenschaftliche Forschungsanwendungen
Phenyltrope has been shown to induce deeper cycloplegia compared to tropicamide alone, with the effect being more pronounced 20 minutes after administration. Recovery from induced cycloplegia was greater for tropicamide at 60 minutes post-administration. This finding is significant for refractive purposes in ophthalmology (Lovasik & Kergoat, 1990).
Another study evaluated the mydriatic effects of this compound compared to tropicamide alone. The results showed that while this compound provides fast and stable pupillary dilation, it does not significantly differ in efficacy from tropicamide 1% alone in healthy subjects aged 20 to 36 years (Kergoat, Lovasik, & Doughty, 1989).
Wirkmechanismus
Phenyltropanes, including Phenyltrope, act as inhibitors of the plasmalemmal monoamine reuptake transporters . They stimulate locomotor activity and cause nonselective reductions in cocaine intake relative to food . At the dose that can reduce cocaine intake, most of the analogs require a high DAT occupancy .
Eigenschaften
IUPAC Name |
N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.C9H13NO2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15;1-10-6-9(12)7-3-2-4-8(11)5-7/h3-11,16,20H,2,12-13H2,1H3;2-5,9-12H,6H2,1H3/t;9-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIWPLXFWGZVOP-NPULLEENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNCC(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNC[C@@H](C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923564 | |
| Record name | N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120806-32-8 | |
| Record name | Phenylephrine mixture with tropicamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120806328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)


![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)





